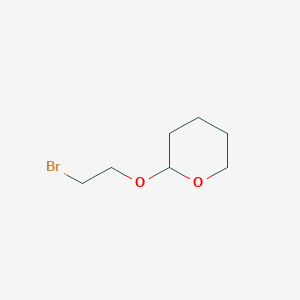

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216078. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884985 | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17739-45-6 | |

| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17739-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a valuable intermediate in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for the successful preparation of this compound.

Introduction: The Strategic Importance of this compound

This compound serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key functional groups: a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a tetrahydropyranyl (THP) ether, a robust protecting group for the hydroxyl functionality.[4][5][6] The THP group is stable under a wide range of non-acidic conditions, such as exposure to organometallic reagents, hydrides, and strong bases, making it an ideal choice for multi-step syntheses.[5][7][8] This guide will delve into the prevalent and efficient method for its synthesis: the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP).

The Core Synthesis: Protection of 2-Bromoethanol

The synthesis of this compound is fundamentally an alcohol protection reaction. The hydroxyl group of 2-bromoethanol is converted into a THP ether, rendering it unreactive towards subsequent chemical transformations. This process is crucial for preventing unwanted side reactions in complex synthetic pathways.[7]

Reaction Mechanism: An Acid-Catalyzed Addition

The formation of the THP ether proceeds via an acid-catalyzed addition of the alcohol to the enol ether of DHP.[7] The mechanism can be dissected into the following key steps:

-

Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This activation is the critical first step, rendering the DHP susceptible to nucleophilic attack.[6][7]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-bromoethanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[6][7] This forms a new carbon-oxygen bond.

-

Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral this compound and regenerating the acid catalyst.[7]

Caption: Mechanism of THP protection of 2-bromoethanol.

Experimental Protocols

Several variations of the synthesis have been reported, differing primarily in the choice of acid catalyst and reaction conditions. Below are detailed protocols for two common and effective methods.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH)

This classic method employs a soluble acid catalyst and is known for its reliability and high yields.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromoethanol | 124.96 | 3.8 g | 30.0 mmol |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 2.5 g | 30.0 mmol |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 380.0 mg | 2.2 mmol |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure: [3]

-

To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[6]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to afford this compound as a colorless oil.[3]

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromoethanol | 124.96 | 10.00 g | 80 mmol |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 10.1 g | 120 mmol |

| Amberlyst-15 ion exchange resin | - | 1 spatula | - |

| Dichloromethane (CH₂Cl₂) | - | 400 mL | - |

Procedure: [9]

-

To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in CH₂Cl₂ (400 mL), add a spatula of Amberlyst-15 ion exchange resin.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Filter the reaction mixture through Celite to remove the Amberlyst-15 resin.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting oil by distillation (40 mm Hg, b.p. = 102° C) to afford pure this compound.[9]

Process Optimization and Scale-Up Considerations

For larger-scale synthesis, several factors must be considered to ensure safety, efficiency, and product quality. A study on the scale-up of this synthesis highlighted that the reaction is highly exothermic.[4] Careful control of the addition rate of DHP, particularly at the beginning of the reaction, is crucial to manage the heat evolution.[4] Interestingly, it was also found that 2-bromoethanol can contain sufficient free hydrogen bromide to catalyze the reaction, potentially eliminating the need for an additional acid catalyst.[4] For industrial applications, a solvent-free approach using ball-milling with a catalytic amount of p-TsOH has been developed, offering a more environmentally friendly and efficient process.[6]

Caption: General experimental workflow for the synthesis.

Safety and Handling

Both 2-bromoethanol and 3,4-dihydropyran are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12][13][14]

-

2-Bromoethanol: This compound is toxic and corrosive.[12][14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[10][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12][13]

-

3,4-Dihydro-2H-pyran: DHP is a flammable liquid and should be kept away from heat, sparks, and open flames.[11]

-

This compound: The product causes skin irritation and may cause serious eye irritation or damage.[15] Handle with care, wearing appropriate PPE.[11]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13][14]

Deprotection of the THP Ether

A key advantage of the THP protecting group is its facile removal under acidic conditions to regenerate the alcohol.[5][16][17][18] This is typically achieved through acid-catalyzed hydrolysis.[18] A variety of acidic catalysts can be employed, and the choice often depends on the sensitivity of other functional groups in the molecule.[17][18] Common methods for deprotection include treatment with acetic acid in a mixture of THF and water, or using pyridinium p-toluenesulfonate (PPTS) in ethanol.[5]

Conclusion

The synthesis of this compound via the acid-catalyzed reaction of 2-bromoethanol and 3,4-dihydropyran is a robust and well-established procedure. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare this versatile intermediate for a wide range of applications in organic synthesis. The choice between homogeneous and heterogeneous catalysis offers flexibility in experimental design, and considerations for process scale-up can guide the transition from laboratory to industrial production.

References

- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. (n.d.).

- Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols - Benchchem. (n.d.).

- Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran - PrepChem.com. (n.d.).

- Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Benchchem. (n.d.).

- Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.).

- Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis - ResearchGate. (2018).

- THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).

- This compound 17739-45-6 wiki - Guidechem. (n.d.).

- This compound | 172797-67-0 | Benchchem. (n.d.).

- THP group for protecting alcohols - YouTube. (2019).

- 3,4-Dihydropyran - Wikipedia. (n.d.).

- This compound - Chongqing Chemdad Co. ,Ltd. (n.d.).

- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (2017).

- This compound 96 17739-45-6 - Sigma-Aldrich. (n.d.).

- 2-Bromoethanol SDS, 540-51-2 Safety Data Sheets - ECHEMI. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009).

- This compound | C7H13BrO2 | CID 86621 - PubChem. (n.d.).

- Material Safety Data Sheet - 2-Bromoethanol, 98% - Cole-Parmer. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2007).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2007).

- This compound | 17739-45-6 | FB149131 - Biosynth. (n.d.).

- This compound 96 17739-45-6 - Sigma-Aldrich. (n.d.).

- This compound | 17739-45-6 - ChemicalBook. (2025).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 17739-45-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. This compound | 172797-67-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a pivotal reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core attributes, synthesis protocols, and critical applications, with a focus on the mechanistic principles that underpin its utility.

Compound Identification and Structure

This compound is a bifunctional organic compound widely utilized as a building block and a protecting group precursor in complex molecular syntheses.[1]

-

Synonyms: 2-(2-Bromoethoxy)oxane, 2-Bromo-O-tetrahydropyranyl-ethanol, 2-[(2-Bromoethyl)oxy]tetrahaydro-2H-pyran[2][4]

-

IUPAC Name: 2-(2-bromoethoxy)oxane[4]

The structure features a tetrahydropyran (THP) ring connected to a bromoethoxy group via an ether linkage. This unique arrangement confers its dual functionality: the bromo group serves as a reactive handle for nucleophilic substitution, while the THP ether moiety is a widely used protecting group for alcohols.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols. It is typically supplied as a colorless to pale yellow liquid, often stabilized with a small amount of potassium carbonate (~1%) to prevent decomposition.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [5][6][7] |

| Density | 1.384 g/mL at 25 °C | [2][7] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [5][7] |

| Refractive Index (n20/D) | 1.482 | [5][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed container | [5] |

Synthesis of this compound

The compound is readily synthesized from commercially available starting materials, 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP).[5][7][8] The reaction is an acid-catalyzed addition of the alcohol to the enol ether of DHP, forming a stable acetal known as a THP ether.[9]

Reaction Mechanism: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the double bond of DHP, generating a resonance-stabilized carbocation. The hydroxyl group of 2-bromoethanol then acts as a nucleophile, attacking the carbocation to form the THP ether.

This protocol is based on established laboratory procedures.[5]

-

Reaction Setup: To a solution of 2-bromoethanol (1.0 eq) and 3,4-dihydro-2H-pyran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05-0.1 eq) in portions at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be quenched with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution) to neutralize the acid catalyst.

-

Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether/ethyl acetate) to afford the product as a colorless oil.[5]

Note: The reaction is exothermic and should be controlled, especially on a larger scale.[8]

Caption: General workflow for the synthesis of this compound.

Core Application: The THP Protecting Group in Synthesis

A primary application of this compound is as a masked equivalent of 2-bromoethanol, where the hydroxyl group is protected as a THP ether. The THP group is a robust protecting group for alcohols, stable under a wide range of conditions including strongly basic media, organometallic reagents, and hydrides.[10]

Causality for Protection: In a multi-step synthesis, a reactive functional group like an alcohol (-OH) can interfere with reactions intended for another part of the molecule. For instance, the acidic proton of an alcohol would quench a Grignard reagent.[11] Protecting the alcohol by converting it into a THP ether temporarily removes this acidic proton, rendering it inert to such reagents.[10][11]

-

Protection: As described in the synthesis section, an alcohol reacts with DHP under acidic conditions to form the THP ether (an acetal).[9]

-

Deprotection: The THP group is readily removed by treatment with aqueous acid (e.g., HCl, H₂SO₄, or PPTS in an alcohol solvent), which hydrolyzes the acetal to regenerate the original alcohol.[10][11]

Caption: The logical workflow of using THP as a protecting group for alcohols.

Applications in Drug Development and Research

This reagent serves as a key intermediate in the synthesis of complex molecules with significant biological activity. Its bifunctional nature allows for the introduction of a protected hydroxyethyl side chain onto a target molecule.

-

Pharmaceutical Intermediates: It is a crucial building block in the synthesis of novel drug candidates, particularly in constructing heterocyclic systems that are prevalent in many biologically active molecules.[12]

-

Agrochemicals: The compound is used in the development of new crop protection agents, such as advanced pesticides and herbicides.[12]

-

Specific Syntheses: It has been employed in the synthesis of specialized molecules, including estrogen ligands bearing carborane and various complex organic structures.[7] Its potential as an estrogen receptor modulator has also been noted.

Safety and Handling

According to GHS classifications, this compound is a combustible liquid that causes skin and serious eye irritation.[4][13]

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including eye shields and gloves, and store in a tightly closed container in a dry place.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Applications of this compound. [Link]

-

PubChem. This compound. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

-

YouTube. THP ether protecting group - example. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

Sources

- 1. 17739-45-6|this compound|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17739-45-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | 17739-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional molecule widely employed in organic synthesis. It incorporates a bromoethyl group, a versatile handle for nucleophilic substitution and organometallic reactions, and a tetrahydropyran (THP) acetal, a common and robust protecting group for alcohols.[1][2] Its utility is particularly evident in the synthesis of complex molecules, including estrogen ligands and other pharmacologically active compounds.[1] A thorough understanding of its structure and purity is paramount for its successful application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this characterization.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical principles governing the observed chemical shifts, multiplicities, and coupling constants, with a particular focus on the diastereotopic nature of the protons on the tetrahydropyran ring. This guide will also provide a comprehensive, step-by-step protocol for the acquisition of high-quality NMR data.

Molecular Structure and Key NMR Features

The structure of this compound presents several distinct proton and carbon environments, leading to a rich and informative NMR spectrum. The presence of a chiral center at the anomeric carbon (C2) of the tetrahydropyran ring renders the geminal protons on the methylene groups of the ring (C3, C4, C5, and C6) and the bromoethoxy sidechain diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, often leading to complex splitting patterns.[3][4][5]

// Atom nodes O1 [label="O", pos="0,1!", color="#EA4335"]; C2 [label="C2", pos="1.5,1.5!"]; C3 [label="C3", pos="2.5,0.5!"]; C4 [label="C4", pos="2,-1!"]; C5 [label="C5", pos="0.5,-1.5!"]; C6 [label="C6", pos="-0.5,0!"]; O7 [label="O", pos="2,2.5!", color="#EA4335"]; C8 [label="C8", pos="3,3.5!"]; C9 [label="C9", pos="4,2.5!"]; Br10 [label="Br", pos="5,3.5!", color="#34A853"];

// Proton nodes H2 [label="H", pos="1.8,0.8!"]; H3a [label="Ha", pos="3.3,0.8!"]; H3b [label="Hb", pos="2.8,-0.2!"]; H4a [label="Ha", pos="2.5,-1.7!"]; H4b [label="Hb", pos="1.5,-1.7!"]; H5a [label="Ha", pos="0.2,-2.2!"]; H5b [label="Hb", pos="0.8,-2.2!"]; H6a [label="Ha", pos="-1.3,0.3!"]; H6b [label="Hb", pos="-0.8,-0.7!"]; H8a [label="Ha", pos="2.7,4.2!"]; H8b [label="Hb", pos="3.7,4.2!"]; H9a [label="Ha", pos="4.3,1.8!"]; H9b [label="Hb", pos="4.7,3.2!"];

// Edges O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O1; C2 -- O7; O7 -- C8; C8 -- C9; C9 -- Br10;

// Proton edges C2 -- H2 [style=dashed]; C3 -- H3a [style=dashed]; C3 -- H3b [style=dashed]; C4 -- H4a [style=dashed]; C4 -- H4b [style=dashed]; C5 -- H5a [style=dashed]; C5 -- H5b [style=dashed]; C6 -- H6a [style=dashed]; C6 -- H6b [style=dashed]; C8 -- H8a [style=dashed]; C8 -- H8b [style=dashed]; C9 -- H9a [style=dashed]; C9 -- H9b [style=dashed]; }

Figure 1. Molecular structure of this compound with atom numbering.¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.6 | Triplet (t) | ~3.5 |

| H-6 (axial & equatorial) | ~3.8 and ~3.5 | Multiplets (m) | - |

| O-CH ₂-CH₂-Br | ~3.8 and ~3.6 | Multiplets (m) | - |

| O-CH₂-CH ₂-Br | ~3.5 | Triplet (t) | ~6.0 |

| H-3, H-4, H-5 (axial & equatorial) | ~1.8 - ~1.5 | Multiplets (m) | - |

Interpretation of the ¹H NMR Spectrum:

-

Anomeric Proton (H-2): The proton at the C2 position is the most downfield of the ring protons due to the deshielding effect of two adjacent oxygen atoms. It typically appears as a triplet around 4.6 ppm.

-

Tetrahydropyran Ring Protons (H-3, H-4, H-5, H-6): The methylene protons of the THP ring appear as a complex series of multiplets between 1.5 and 3.8 ppm. The diastereotopic nature of these protons, arising from the chiral center at C2, results in their chemical non-equivalence. This leads to geminal and vicinal coupling, further complicating the splitting patterns. The protons on C6, being adjacent to an oxygen atom, are shifted further downfield compared to the protons on C3, C4, and C5.

-

Bromoethoxy Side Chain Protons: The two methylene groups of the bromoethoxy side chain also exhibit diastereotopicity. The protons on the carbon adjacent to the oxygen (O-CH₂-CH₂-Br) are expected to resonate at a slightly different chemical shift from each other and appear as a multiplet. The protons on the carbon bearing the bromine atom (O-CH₂-CH₂-Br) are significantly deshielded by the electronegative bromine and appear as a triplet around 3.5 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~98 |

| C-6 | ~62 |

| O-C H₂-CH₂-Br | ~67 |

| C-3 | ~31 |

| O-CH₂-C H₂-Br | ~30 |

| C-4 | ~25 |

| C-5 | ~19 |

Interpretation of the ¹³C NMR Spectrum:

-

Anomeric Carbon (C-2): The carbon of the acetal group (C2) is the most downfield carbon of the THP ring, appearing around 98 ppm due to being bonded to two oxygen atoms.

-

Carbons Adjacent to Oxygen (C-6 and O-CH₂-CH₂-Br): The C6 carbon of the THP ring and the carbon of the ethoxy group adjacent to the oxygen resonate in the region of 62-67 ppm.

-

Carbon Bearing Bromine (O-CH₂-CH₂-Br): The carbon directly attached to the electron-withdrawing bromine atom is found at approximately 30 ppm.

-

Other Ring Carbons (C-3, C-4, C-5): The remaining methylene carbons of the tetrahydropyran ring (C3, C4, and C5) appear in the upfield region of the spectrum, typically between 19 and 31 ppm.

Experimental Protocol for NMR Data Acquisition

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh 5-20 mg of \nthis compound"]; B [label="Dissolve in ~0.6 mL of \ndeuterated solvent (e.g., CDCl₃)"]; C [label="Transfer to a clean, \nhigh-quality NMR tube"]; D [label="Ensure no solid particles \nare present"]; A -> B -> C -> D; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; E [label="Insert sample into \nNMR spectrometer"]; F [label="Lock on the deuterium signal \nof the solvent"]; G [label="Shim the magnetic field for \noptimal homogeneity"]; H [label="Tune and match the probe \nfor the desired nucleus (¹H or ¹³C)"]; I [label="Set acquisition parameters \nand run the experiment"]; E -> F -> G -> H -> I; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; J [label="Fourier transform the \nFree Induction Decay (FID)"]; K [label="Phase correct the spectrum"]; L [label="Calibrate the chemical shift \n(e.g., using residual solvent peak)"]; M [label="Integrate the signals (for ¹H NMR)"]; N [label="Analyze and assign the peaks"]; J -> K -> L -> M -> N; } }

Figure 2. A generalized workflow for acquiring and processing NMR data.A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6] CDCl₃ is a common choice for nonpolar organic compounds.[6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can degrade the spectral quality.[7]

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C). This maximizes the signal-to-noise ratio.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference for ¹H NMR.[7]

-

For ¹H NMR, integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is indispensable for its characterization and quality control. A thorough understanding of the spectral features, particularly the consequences of the diastereotopic nature of the methylene protons, allows for unambiguous confirmation of its identity and purity. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their synthetic endeavors.

References

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 4, 2026, from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved January 4, 2026, from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved January 4, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | C7H13BrO2 | CID 86621 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis - ResearchGate. (2018, January 29). Retrieved January 4, 2026, from [Link]

-

Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn. (n.d.). Retrieved January 4, 2026, from [Link]

-

2H-Pyran, 2-(2-bromoethoxy)tetrahydro- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 4, 2026, from [Link]

-

Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from [Link]

-

Homotopic, Enantiotopic, Diastereotopic - Master Organic Chemistry. (2012, April 17). Retrieved January 4, 2026, from [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved January 4, 2026, from [Link]

-

NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Retrieved January 4, 2026, from [Link]

-

NMR Spectroscopy Interpretation (Example) - YouTube. (2023, December 4). Retrieved January 4, 2026, from [Link]

-

Diastereotopic protons in NMR : r/chemhelp - Reddit. (2025, August 21). Retrieved January 4, 2026, from [Link]

-

NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 4, 2026, from [Link]

-

NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

-

't'-'~~~,-\ n~l - Chem Center. (n.d.). Retrieved January 4, 2026, from [Link]

-

2H-Pyran-2-one, tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. (2018, September 20). Retrieved January 4, 2026, from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 4, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

1 Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture COMMUNICATION Douglass F. Taber* Department of Che - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | 17739-45-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 4. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2-bromoethoxy)tetrahydro-2H-pyran, a key organic building block and protecting group. As a compound frequently utilized in multi-step organic syntheses, its unambiguous identification and characterization are paramount. This document will delve into the theoretical underpinnings and practical applications of mass spectrometry for the analysis of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS).

Introduction: The Significance of this compound in Synthetic Chemistry

This compound (C₇H₁₃BrO₂) is a versatile bifunctional molecule.[1][2] The tetrahydropyran (THP) group serves as a common protecting group for alcohols, while the bromoethoxy moiety provides a reactive site for nucleophilic substitution. This dual functionality makes it a valuable reagent in the synthesis of a wide array of more complex molecules. Given its role in intricate synthetic pathways, robust analytical methods are essential to confirm its identity, purity, and to track its incorporation into larger molecular frameworks. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for these purposes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [2] |

| Density | 1.384 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.482 | [2] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

-

For pure compound or reaction mixtures: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-500 µg/mL.[3][4][5]

-

For complex matrices: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[6][7]

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter before injection.[3]

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable for this type of compound.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragment ions. Understanding the formation of these fragments is key to its structural elucidation. The mass spectrum available in the NIST Mass Spectrometry Data Center provides crucial information for this analysis.[3]

Key Mass Spectral Data

| m/z | Relative Abundance | Proposed Fragment |

| 85 | Base Peak (100%) | [C₅H₉O]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The molecular ion peak (m/z 208/210) is expected to be of low abundance or absent due to the lability of the molecule under EI conditions.

Proposed Fragmentation Pathways

The fragmentation of this compound is primarily driven by the cleavage of the bonds adjacent to the oxygen atoms and the loss of the bromine atom.

1. Formation of the Base Peak (m/z 85):

The most abundant fragment at m/z 85 corresponds to the tetrahydropyranyl cation ([C₅H₉O]⁺). This stable oxonium ion is formed by the cleavage of the C-O bond connecting the ethoxy side chain to the tetrahydropyran ring.

Caption: Formation of the base peak at m/z 85.

2. Formation of the Fragment at m/z 56:

The fragment at m/z 56 is likely due to the butene radical cation ([C₄H₈]⁺˙), formed through a retro-Diels-Alder reaction of the tetrahydropyran ring following the initial fragmentation.

3. Formation of the Fragment at m/z 41:

The fragment at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a common and stable carbocation formed from the further fragmentation of the tetrahydropyran ring.

Overall Fragmentation Scheme

Caption: Proposed fragmentation pathways for this compound.

Trustworthiness and Self-Validating Systems

The reliability of this analytical method is ensured through several key practices:

-

Use of Internal Standards: For quantitative analysis, the use of a suitable internal standard is crucial to correct for variations in injection volume and instrument response.

-

Calibration: A multi-point calibration curve should be generated using certified reference standards to ensure the accuracy of quantification.

-

System Suitability Checks: Regular injection of a known standard solution verifies the performance of the GC-MS system, including chromatographic resolution and mass accuracy.

-

Blank Analysis: Running solvent blanks between samples helps to identify and mitigate any carryover or contamination.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS, provides a robust and reliable method for its identification and characterization. A thorough understanding of its fragmentation behavior, coupled with a well-defined analytical protocol, is essential for researchers and professionals in the field of organic synthesis and drug development. The information presented in this guide serves as a foundational resource for the successful implementation of this analytical technique.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Scion Instruments. Sample preparation GC-MS. [Link]

-

University of Maryland. Sample Preparation Guidelines for GC-MS. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

Shimadzu. Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. [Link]

-

Chorier, E., Blanc, N., Cannot, J., & Berthod, A. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocarbons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10). [Link]

-

ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

-

NIST. 2H-Pyran, 2-ethoxytetrahydro-. National Institute of Standards and Technology. [Link]

-

Flores, A., Sorolla, S., Casas, C., Cuadros, R., & Bacardit, A. (2021). Development of a Headspace-Solid Phase Micro Extraction Method for the Analysis of Volatile and Semi-Volatile Organic Compounds from Polyurethane Resins for Leather Finishing. Journal of the American Leather Chemists Association, 116(4). [Link]

-

Rüdel, H., Müller, J., Quack, M., & Klein, R. (2017). Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. Analytical and bioanalytical chemistry, 409(30), 7097–7112. [Link]

-

Zeschnigk, C., Singer, D., & Wollenweber, M. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of chemical information and modeling. [Link]

-

NIST. 2H-Pyran, tetrahydro-2-methyl-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. 2H-Pyran-2-ol, tetrahydro-. National Institute of Standards and Technology. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

Hansen, S. H., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 25-37. [Link]

-

Chemistry LibreTexts. 6.11: Fragmentation Pathways. [Link]

-

ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. [Link]

-

IntroMS_Data_Interpretation.docx. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 17739-45-6 [chemicalbook.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. organomation.com [organomation.com]

An In-Depth Technical Guide to the Infrared Spectrum of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the expected spectral features of this molecule, outlines a detailed protocol for acquiring an experimental spectrum, and offers insights into the interpretation of the resulting data. The structure of this guide is dictated by the unique combination of functional groups within the target molecule, ensuring a focused and practical exploration of its vibrational spectroscopy.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional organic molecule featuring a tetrahydropyran (THP) ring linked to a bromoethyl group via an ether bond. The THP moiety is a saturated six-membered heterocycle containing an oxygen atom, and in this specific structure, it forms a cyclic acetal at the anomeric carbon (C2). This unique combination of an acetal, an ether, and an alkyl bromide gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the expected vibrational modes of each functional group is paramount to interpreting its IR spectrum accurately.

The molecule's utility is often found in organic synthesis, where the THP group can act as a protecting group for alcohols. The presence of the bromoethyl side chain provides a reactive site for further chemical transformations.

Theoretical Infrared Spectrum Analysis

While an experimental spectrum for this specific compound is not widely published, a detailed prediction of its key absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups. The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

This region is dominated by stretching vibrations of C-H bonds.

-

C-H Stretching (Aliphatic): The molecule contains numerous sp³ hybridized C-H bonds within the tetrahydropyran ring and the ethyl chain. These will give rise to a series of strong, sharp absorptions in the 2960-2850 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the CH₂ groups are expected to be prominent features in this region.

Fingerprint Region (1500-400 cm⁻¹)

This region is rich with information, containing complex vibrations that are unique to the overall molecular structure.

-

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will appear in the 1470-1450 cm⁻¹ range.

-

C-O Stretching (Acetal and Ether): This is the most diagnostic region for this compound. The molecule contains multiple C-O single bonds. The C-O-C stretching of the ether linkage and the acetal moiety will result in several strong and characteristic bands between 1200 cm⁻¹ and 1020 cm⁻¹ . Acetals, in particular, are known to exhibit multiple strong bands in this region. Specifically, a strong absorption around 1050 cm⁻¹ is characteristic of cyclic ethers like tetrahydropyran.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the lower frequency end of the fingerprint region, typically below 700 cm⁻¹ .

The following table summarizes the predicted key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2960-2850 | C-H (sp³) | Stretching | Strong, Sharp |

| 1470-1450 | C-H (CH₂) | Bending (Scissoring) | Medium |

| 1200-1020 | C-O-C | Stretching (Acetal & Ether) | Strong, Multiple Bands |

| < 700 | C-Br | Stretching | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature.

Rationale for Method Selection

For a pure liquid sample, the "neat" or thin-film method is the simplest and most common approach. This technique avoids the use of solvents, which would introduce their own absorption bands and complicate the spectrum. The sample is placed as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr).

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to acquire the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Obtain two clean and dry NaCl or KBr salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

If necessary, clean the plates with a small amount of dry acetone and a soft lens tissue, then allow them to dry completely.

-

Using a clean Pasteur pipette or a glass rod, place one or two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. There should be no air bubbles in the film.

-

-

Spectrum Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Initiate the sample scan according to the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample scan against the previously collected background scan to produce the final IR spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the obtained peak positions with the predicted values and with reference spectra of similar compounds if available.

-

-

Post-Measurement:

-

Remove the salt plates from the spectrometer.

-

Clean the plates thoroughly with a suitable dry solvent (e.g., acetone) and return them to the desiccator.

-

Visualization of the Experimental Workflow

stability and storage conditions for 2-(2-Bromoethoxy)tetrahydro-2H-pyran

An Authoritative Guide to the Stability and Storage of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Introduction

This compound (CAS No. 17739-45-6) is a pivotal bifunctional reagent in modern organic synthesis.[1][2] Its utility lies in the strategic introduction of a protected hydroxyethyl moiety, leveraging the reactivity of the bromo group for nucleophilic substitution and the stability of the tetrahydropyranyl (THP) group as a robust protecting element for the hydroxyl function.[3] This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3]

However, the very features that make this compound a versatile synthetic tool—a reactive alkyl halide and an acid-labile acetal—also define its stability challenges. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final products.

This technical guide provides an in-depth analysis of the factors governing the stability of this compound. It delineates the primary degradation pathways, offers evidence-based protocols for optimal storage and handling, and presents a framework for experimental stability assessment, empowering scientists to maintain the quality and reliability of this critical synthetic intermediate.

Physicochemical and Structural Profile

The stability of a chemical compound is intrinsically linked to its molecular structure and physical properties. This compound is a colorless to pale yellow liquid whose key attributes are summarized below.[2][4][5]

| Property | Value | Reference(s) |

| CAS Number | 17739-45-6 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][6] |

| Molecular Weight | 209.08 g/mol | [1][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4][5] |

| Density | 1.384 g/mL at 25 °C | [4][6][7] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [4][6][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [4][6] |

| Refractive Index | n20/D 1.482 | [4][6] |

Structurally, the molecule possesses two key features that dictate its reactivity and stability:

-

The Bromoethoxy Group : The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, which is its intended function in synthesis.[3] However, this also makes it reactive toward common nucleophiles, including water.

-

The Tetrahydropyranyl (THP) Acetal : The THP group is a classic protecting group for alcohols. As an acetal, it is stable to bases, organometallics, and nucleophiles but is readily cleaved under acidic conditions. This acid lability is the compound's primary vulnerability to degradation.

Chemical Stability and Degradation Pathways

The long-term integrity of this compound depends on mitigating two principal degradation routes: hydrolysis of the THP acetal and nucleophilic substitution at the carbon-bromine bond.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant stability concern is the acid-catalyzed cleavage of the THP ether. Acetals are thermodynamically unstable in the presence of acid and water. Trace amounts of acid (e.g., HBr, which can form from hydrolysis of the C-Br bond) can catalyze the rapid decomposition of the molecule, liberating 2-bromoethanol and 2-hydroxytetrahydropyran. This process can become autocatalytic, leading to rapid degradation of the bulk material.

Role of Stabilizers

To counteract this inherent instability, commercial preparations of this compound are often stabilized with a small amount of potassium carbonate (K₂CO₃).[6][7][8] K₂CO₃ is a mild, solid base that effectively scavenges and neutralizes any trace acidity within the container, thereby preventing the initiation of the acetal cleavage cascade. The presence of this stabilizer is critical for ensuring a reasonable shelf-life, especially during storage at room temperature.

Secondary Degradation Pathway: Nucleophilic Substitution

The compound is designed to react with nucleophiles. Consequently, exposure to unintended nucleophiles, particularly water, can lead to slow hydrolysis of the alkyl bromide to form 2-(2-hydroxyethoxy)tetrahydro-2H-pyran. This is why the material is designated as moisture-sensitive and requires storage in a dry environment.[9]

Thermal and Photochemical Stability

The compound is classified as a combustible liquid, with a flash point of 88 °C.[8] While it is stable against rapid thermal decomposition under typical storage conditions, it should be kept away from heat and ignition sources.[9] Recommendations to store the compound in a dark place suggest a potential sensitivity to light, which could initiate radical or other degradation pathways over long-term storage.[4][7]

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a reactive intermediate whose chemical integrity is paramount for successful and reproducible synthetic applications. Its stability is primarily challenged by its susceptibility to acid-catalyzed hydrolysis of the THP acetal and, to a lesser extent, by nucleophilic attack on the C-Br bond by moisture. The key to preserving its quality lies in a multi-faceted approach: storage at refrigerated temperatures (2–8 °C) in a dry, dark, and inert environment, the use of stabilized formulations containing a base like K₂CO₃, and meticulous handling techniques to prevent contamination. By understanding these principles and employing validation protocols such as forced degradation studies, researchers can confidently utilize this versatile reagent, ensuring the reliability of their scientific endeavors.

References

-

Benchchem. This compound | 172797-67-0.

-

Biosynth. This compound | 17739-45-6 | FB149131.

-

Sigma-Aldrich. SAFETY DATA SHEET - this compound.

-

ECHEMI. This compound SDS, 17739-45-6 Safety Data Sheets.

-

Acmec Biochemical. This compound,95% (stabilized with K2CO3).

-

PubChem. This compound | C7H13BrO2 | CID 86621.

-

Guidechem. This compound 17739-45-6 wiki.

-

Sigma-Aldrich. This compound 96%.

-

TCI Chemicals. This compound (stabilized with K2CO3).

-

ChemicalBook. This compound | 17739-45-6.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

Labscoop. This compound (stabilized with K2CO3), 5G.

-

MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.

-

Alfa Chemistry. CAS 17739-45-6 this compound.

Sources

- 1. This compound | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 172797-67-0 | Benchchem [benchchem.com]

- 4. This compound | 17739-45-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 17739-45-6[this compound 95% (stabilized with K2CO3)]- Jizhi Biochemical [acmec.com.cn]

- 8. This compound | 17739-45-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a versatile bifunctional reagent crucial in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to deliver field-proven insights into its synthesis, handling, reactivity, and strategic application in the construction of complex molecular architectures.

Strategic Importance in Synthesis: The Dual-Functionality Advantage

This compound (CAS No. 17739-45-6) is a valuable building block due to its orthogonal reactivity.[1] It incorporates a reactive bromoethyl group, susceptible to nucleophilic substitution, and a tetrahydropyranyl (THP) ether, which serves as a robust protecting group for the hydroxyl functionality. This dual nature allows for the sequential introduction of different molecular fragments, making it a key intermediate in multi-step synthetic pathways.[2][3] The THP ether provides stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, while the bromo group offers a handle for carbon-carbon or carbon-heteroatom bond formation.[4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [3] |

| Molecular Weight | 209.08 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.384 g/mL at 25 °C | |

| Boiling Point | 62-64 °C at 0.4 mmHg | [5] |

| Refractive Index | n20/D 1.482 | [5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Stability | Often stabilized with ~1% K₂CO₃ | [5] |

Safety and Hazard Information

This compound is classified as a combustible liquid.[6] While comprehensive toxicological data is not available for this specific compound, it is crucial to handle it with the care afforded to all halogenated organic reagents.[6]

-

Hazard Statements: Combustible liquid. May cause skin and respiratory irritation.

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Dispose of contents and container to an approved waste disposal plant.

-

In case of exposure:

-

Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is a classic example of acid-catalyzed tetrahydropyranylation of an alcohol. The following protocol is a robust and scalable method.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (typically 0.02-0.05 equivalents) to the solution. PPTS is a milder catalyst, often preferred for acid-sensitive substrates.

-

Dihydropyran Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (1.1-1.2 equivalents) dropwise from the addition funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless to pale yellow oil.

Expert Insights & Troubleshooting

-

Causality of Reagent Choice: p-TsOH is a common and cost-effective catalyst for this transformation. Its acidity is sufficient to protonate the double bond of DHP, generating a resonance-stabilized carbocation that is readily attacked by the hydroxyl group of 2-bromoethanol.[7][8]

-

Alternative Catalysts: For substrates sensitive to strong acids, a variety of milder catalysts can be employed, including various Lewis acids and solid-supported catalysts.[9][10][11]

-

Side Reactions: The primary side reaction is the polymerization of DHP, which is minimized by slow, controlled addition at low temperatures. Incomplete reactions can occur if the catalyst is not active or if there is moisture in the reaction.[12]

-

Product Stability: The purified product may darken over time. The addition of a small amount of potassium carbonate as a stabilizer is common practice for long-term storage.[5]

Mechanism of Action: The Chemistry of Protection and Reactivity

THP Ether Formation: An Electrophilic Addition

The formation of the THP ether proceeds via an acid-catalyzed electrophilic addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.

Caption: Mechanism of THP ether formation.

Reactivity of the Bromoethyl Moiety: A Gateway to Complexity

The bromoethyl group serves as an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities. The reactivity is influenced by the nature of the nucleophile, solvent, and reaction temperature.[13]

Caption: Nucleophilic substitution on the bromoethyl group.

Deprotection of the THP Ether: Acid-Catalyzed Hydrolysis

The THP ether is readily cleaved under mild acidic conditions to regenerate the alcohol. This orthogonality to base-stable protecting groups is a key advantage in complex syntheses.[7][8] The mechanism is essentially the reverse of the protection step, initiated by protonation of the ether oxygen.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of numerous biologically active molecules. Its ability to introduce a protected hydroxyethyl side chain is particularly valuable in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Synthesis of Estrogen Receptor Modulators: This compound has been utilized in the synthesis of novel estrogen receptor modulators, which are crucial in the treatment of hormone-dependent cancers such as breast cancer.

-

Construction of Heterocyclic Scaffolds: The bromoethoxy group provides a reactive handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems that are prevalent in many pharmaceuticals.[1][14]

-

Development of Agrochemicals: In the agrochemical industry, it is employed in the synthesis of novel pesticides and herbicides, contributing to the development of more effective and environmentally benign crop protection agents.[1][3]

Conclusion

This compound is a highly versatile and valuable reagent for the modern synthetic chemist. Its unique combination of a stable protecting group and a reactive electrophilic center provides a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its successful application in research and development, particularly in the pursuit of novel therapeutics and agrochemicals.

References

- Baruah, M., Hussain, A., Prajapati, D., & Sandhu, J. S. (1997). Aluminum chloride hexahydrate in methanol: a highly efficient reagent for the regeneration of aldehydes from their 1,3-dithiane/olane derivatives. Chemistry Letters, 26(8), 789-790.

- ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.

- Ghorbani‐Vaghei, R., & Karimi‐Zarchi, M. A. (2009). 3, 5‐Dinitrobenzoic acid as a mild and efficient organocatalyst for the tetrahydropyranylation of alcohols and phenols. Journal of the Chinese Chemical Society, 56(3), 679-683.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Houpis, I. N., et al. (1994). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 59(18), 5363–5371.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Applications of this compound. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved January 4, 2026, from [Link]

-

Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved January 4, 2026, from [Link]

- Narender, M., Reddy, M. S., & Rao, K. R. (2004). A mild and efficient method for the protection of alcohols and phenols as tetrahydropyranyl ethers using catalytic amount of aluminum chloride hexahydrate under solvent-free conditions. Tetrahedron Letters, 45(4), 819-821.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved January 4, 2026, from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

commercial availability and suppliers of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

An In-Depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Synthesis, Applications, and Commercial Sourcing for Drug Development Professionals

Executive Summary

This compound is a pivotal organic building block, primarily utilized for the introduction of a protected hydroxyethyl group in multi-step organic synthesis.[1][2] Its structure combines a reactive bromo functional group for nucleophilic substitution with an acid-labile tetrahydropyranyl (THP) ether, which serves as an effective protecting group for the hydroxyl moiety. This dual functionality makes it an indispensable reagent in the fields of medicinal chemistry, drug development, and agrochemical research, where the precise construction of complex molecular architectures is paramount.[3] This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis protocols, key applications, and essential safety procedures, tailored for researchers, scientists, and drug development professionals.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound, with the CAS Registry Number 17739-45-6, is a colorless to pale yellow liquid.[2][4] Its core structure features a bromoethyl group attached via an ether linkage to a tetrahydropyran (THP) ring at the anomeric carbon (C2). The THP group is one of the most common protecting groups for alcohols due to its ease of installation and selective removal under mildly acidic conditions.

Significance as a Synthetic Intermediate

The utility of this compound stems from its bifunctional nature. The bromine atom serves as a good leaving group in SN2 reactions, allowing for the alkylation of various nucleophiles such as phenols, amines, and thiols. The THP ether is stable to most reagents used in subsequent reaction steps (e.g., organometallics, hydrides, and basic conditions) but can be readily cleaved to reveal the primary alcohol when desired. This strategic protection-alkylation-deprotection sequence is a cornerstone of modern synthetic chemistry.[1] The pyran ring itself is a significant structural subunit found in a vast array of natural products and pharmacologically active molecules, including flavonoids, coumarins, and various drugs, highlighting the importance of pyran-containing building blocks in drug discovery.[7]

Chapter 2: Physicochemical Properties and Specifications

For consistent and reproducible results, understanding the physical and chemical properties of a reagent is critical. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17739-45-6 | [4][5][8] |

| Molecular Formula | C₇H₁₃BrO₂ | [4][5] |

| Molecular Weight | 209.08 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4][8] |

| Boiling Point | 62-64 °C at 0.4 mmHg | [6][8] |

| Density | 1.384 g/mL at 25 °C | [6][8] |

| Refractive Index (n²⁰/D) | 1.482 | [6][8] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Storage Temperature | Room Temperature or Refrigerated (0-10°C) | [4][8] |

| Stability | Often stabilized with ~1% K₂CO₃ | [6] |